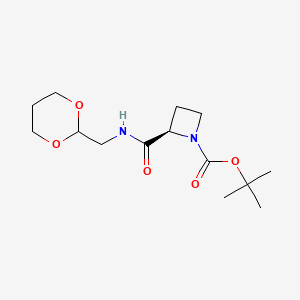![molecular formula C18H23N3O B6977019 3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile](/img/structure/B6977019.png)
3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile is a complex organic compound featuring a quinoline core linked to a piperidine ring and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction where 2-methylpiperidine reacts with a suitable quinoline derivative.
Attachment of the Nitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The quinoline core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the nitrile group.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as acting as enzyme inhibitors or receptor modulators. Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[6-(2-methylpiperidin-1-yl)-2H-quinolin-1-yl]-3-oxopropanenitrile: A structural isomer with potential differences in biological activity.
3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-2-oxopropanenitrile: Another isomer with variations in the position of the nitrile group.
Uniqueness
The unique combination of a quinoline core, piperidine ring, and nitrile group in 3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile provides a distinct chemical scaffold that can be exploited for various applications. Its structural features allow for a wide range of chemical modifications, making it a valuable compound in both research and industrial contexts.
Propriétés
IUPAC Name |
3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14-5-2-3-11-20(14)16-7-8-17-15(13-16)6-4-12-21(17)18(22)9-10-19/h7-8,13-14H,2-6,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTWVQOLUPQLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC3=C(C=C2)N(CCC3)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,3,5-Trimethylcyclohexanecarbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B6976939.png)
![tert-butyl 5-[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B6976942.png)
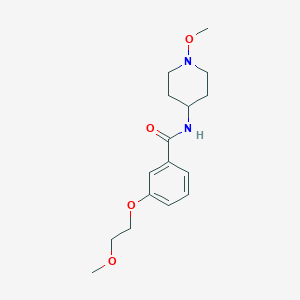
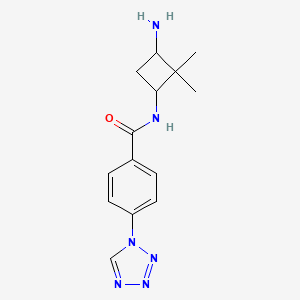
![tert-butyl N-[2,2-dimethyl-3-[(1-methylpiperidin-4-yl)amino]cyclobutyl]carbamate](/img/structure/B6976967.png)
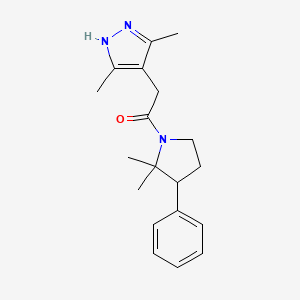
![2-[2-(3,3-Dimethylpiperazine-1-carbonyl)phenoxy]acetamide](/img/structure/B6976980.png)
![[3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(3,3-dimethylpiperazin-1-yl)methanone](/img/structure/B6976984.png)
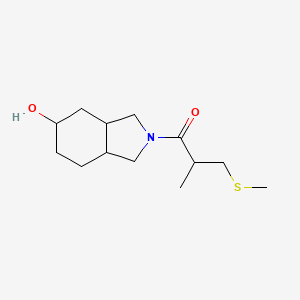
![1-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B6976999.png)
![1-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B6977006.png)

![tert-butyl (2R)-2-(3-oxo-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6-carbonyl)azetidine-1-carboxylate](/img/structure/B6977022.png)
